(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
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Overview
Description
The compound (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic molecule characterized by its unique structural features
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves several steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and functional group placement. Common synthetic routes may include:
Formation of the dioxolane ring: This step typically involves the reaction of a diol with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methylsulfanylmethoxy group: This can be achieved through nucleophilic substitution reactions, where a suitable leaving group is replaced by the methylsulfanylmethoxy moiety.
Cyclization to form the tetrahydrofuro[2,3-d][1,3]dioxole ring: This step may involve intramolecular cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often utilized in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which (3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole exerts its effects depends on its specific interactions with molecular targets. These interactions may involve:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, altering biochemical pathways.
Modulation of cellular processes: It could influence processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole: can be compared with other compounds containing similar structural motifs, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups, which may confer distinct chemical and biological properties not found in similar compounds.
Properties
Molecular Formula |
C14H24O6S |
---|---|
Molecular Weight |
320.40 g/mol |
IUPAC Name |
(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C14H24O6S/c1-13(2)16-6-8(18-13)9-10(15-7-21-5)11-12(17-9)20-14(3,4)19-11/h8-12H,6-7H2,1-5H3/t8-,9-,10+,11-,12-/m1/s1 |
InChI Key |
VLVJYRRMLOEHDT-RMPHRYRLSA-N |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OCSC)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OCSC)C |
Origin of Product |
United States |
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